molecular formula C7H11ClN2O B179722 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride CAS No. 16167-46-7

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride

Cat. No. B179722
CAS RN: 16167-46-7
M. Wt: 174.63 g/mol
InChI Key: YTXDFIZZLNRRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride, also known as THBOA hydrochloride, is a chemical compound with potential therapeutic applications. It belongs to the class of oxazolamines and has been studied extensively for its role in modulating the activity of certain ion channels and receptors in the central nervous system.

Mechanism Of Action

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride acts as a positive allosteric modulator of certain ion channels and receptors in the central nervous system, including the GABA(A) receptor, the glycine receptor, and the TRPV1 receptor. By modulating the activity of these receptors, 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride can enhance their inhibitory effects, leading to a reduction in pain, anxiety, and depression.

Biochemical And Physiological Effects

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the activity of certain enzymes involved in the production of reactive oxygen species, leading to a reduction in oxidative stress. 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has also been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In addition, 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has been shown to enhance the activity of certain neurotransmitters, leading to a reduction in pain, anxiety, and depression.

Advantages And Limitations For Lab Experiments

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good stability in solution. 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride is also relatively selective in its activity, meaning that it can be used to study specific ion channels and receptors without affecting other systems. However, there are also some limitations to using 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride in lab experiments. It has a relatively short half-life, meaning that it may need to be administered frequently in order to maintain its effects. In addition, its effects may be influenced by factors such as pH and temperature, which may need to be carefully controlled in experiments.

Future Directions

There are several potential future directions for research on 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride. One area of interest is in the development of new therapeutic agents for neurological disorders based on 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride. Another area of interest is in the study of the molecular mechanisms underlying the activity of 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride, including its interactions with ion channels and receptors. Finally, there is also potential for the development of new synthetic methods for 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride, which could lead to improved yields and greater efficiency in its production.

Synthesis Methods

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride can be synthesized using a multistep process, starting from commercially available starting materials. The first step involves the condensation of 3,4-dihydroxybenzaldehyde with ethyl acetoacetate to form 3-(2-oxopropyl)-4-hydroxybenzaldehyde. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(2-oxopropyl)-4-hydroxybenzaldoxime. The oxime is then cyclized using phosphorus oxychloride to form the oxazoline ring, which is then reduced using sodium borohydride to form 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride. Finally, the amine group is quaternized using hydrochloric acid to form 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride.

Scientific Research Applications

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to modulate the activity of certain ion channels and receptors in the central nervous system, which are involved in the regulation of pain, anxiety, and depression. 4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride hydrochloride has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation.

properties

CAS RN

16167-46-7

Product Name

4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzoxazol-2-amine;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-7-9-5-3-1-2-4-6(5)10-7;/h1-4H2,(H2,8,9);1H

InChI Key

YTXDFIZZLNRRRF-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)N=C(O2)N.Cl

Canonical SMILES

C1CCC2=C(C1)N=C(O2)N.Cl

synonyms

4,5,6,7-tetrahydrobenzo[d]oxazol-2-aMine hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.